Mycophenolate mofetil N-oxide
Description
Contextualizing Mycophenolate Mofetil N-oxide within Mycophenolate Mofetil Metabolism and Degradation
Mycophenolate mofetil (MMF) is a prodrug, meaning it is converted within the body into its active form. nih.gov Following oral administration, MMF is rapidly and completely metabolized to its active metabolite, mycophenolic acid (MPA). biocon.comfda.govfda.gov This conversion happens presystemically, primarily through the action of enzymes called carboxylesterases, which are found in the intestine and liver. nih.govdrugbank.com
The metabolism of MMF yields several compounds. Besides the active MPA, which is further metabolized, the 2-hydroxyethyl-morpholino part of the MMF molecule is also transformed. biocon.comfda.gov In the intestine, MMF is hydrolyzed to MPA, N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and the N-oxide of N-(2-hydroxyethyl)-morpholine, which is this compound. nih.govbiocon.comfda.govdrugbank.com These metabolites are then recovered in the urine. biocon.comfda.gov
This compound is also formed as a degradation product of MMF, particularly under conditions of oxidative stress. researchgate.nettandfonline.com Studies on the degradation of MMF in aqueous solutions have shown that in the presence of hydrogen peroxide, this compound is one of the observed degradation products across various pH levels. researchgate.nettandfonline.com This highlights its relevance not only as a metabolite but also as an impurity that can arise during the drug's production and storage. smolecule.com
| Parent Compound | Metabolite/Degradation Product | Metabolic/Formation Context |
|---|---|---|
| Mycophenolate Mofetil (MMF) | Mycophenolic Acid (MPA) | Active metabolite formed by presystemic hydrolysis. nih.govbiocon.com |
| Mycophenolate Mofetil (MMF) | This compound | Metabolite of the 2-hydroxyethyl-morpholino moiety; also an oxidative degradation product. biocon.comdrugbank.comresearchgate.net |
| Mycophenolate Mofetil (MMF) | N-(2-carboxymethyl)-morpholine | Metabolite of the 2-hydroxyethyl-morpholino moiety. nih.govbiocon.comdrugbank.com |
| Mycophenolate Mofetil (MMF) | N-(2-hydroxyethyl)-morpholine | Metabolite of the 2-hydroxyethyl-morpholino moiety. nih.govbiocon.comdrugbank.com |
| Mycophenolic Acid (MPA) | Phenolic glucuronide of MPA (MPAG) | Major, inactive metabolite formed by glucuronyl transferase. biocon.com |
Nomenclature Standards and Impurity Classification for this compound
The precise identification of pharmaceutical impurities is critical for regulatory purposes and quality assurance. This compound is known by several synonyms and is classified as a specific impurity in major pharmacopeias.
In the European Pharmacopoeia (EP), it is designated as "Mycophenolate Mofetil Impurity G". ontosight.aismolecule.comcymitquimica.com The United States Pharmacopeia (USP) also recognizes it as "this compound". synzeal.com Its chemical name as per EP guidelines is 2-(Morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate N-oxide. synzeal.com The USP provides a similar chemical name: 2-Morpholinoethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate N-oxide. synzeal.comusp.org The presence and quantity of such impurities are carefully controlled to ensure the consistency and safety of the final drug product. ontosight.ai
| Identifier | Value |
|---|---|
| Chemical Name (EP) | 2-(Morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate N-oxide synzeal.com |
| Chemical Name (USP) | 2-Morpholinoethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate N-oxide synzeal.comusp.org |
| Synonyms | Mycophenolate Mofetil Impurity G (EP), this compound (USP) cymitquimica.comsynzeal.com |
| CAS Number | 224052-51-1 synzeal.comlgcstandards.com |
| Molecular Formula | C23H31NO8 cymitquimica.comsynzeal.comlgcstandards.com |
| Molecular Weight | 449.49 g/mol cymitquimica.comlgcstandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDAMCFHWPXNAW-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176940 | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224052-51-1 | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224052511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOPHENOLATE MOFETIL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E48LN85F8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations into the Formation of Mycophenolate Mofetil N Oxide
Chemical Degradation Pathways Leading to Mycophenolate Mofetil N-oxide Formation
The chemical stability of mycophenolate mofetil is a critical factor, as its degradation can lead to the formation of impurities, including the N-oxide derivative. Environmental factors such as heat, light, moisture, and pH can contribute to this degradation process. smolecule.comtandfonline.com
Oxidative Stress-Induced Formation of this compound
Oxidative conditions play a significant role in the formation of this compound. The presence of oxidizing agents, such as hydrogen peroxide, can facilitate the oxidation of the morpholino group in the mycophenolate mofetil molecule, resulting in the N-oxide. smolecule.comcapes.gov.br Studies have shown that in the presence of hydrogen peroxide, mycophenolate mofetil degrades to form several products, including its N-oxide. tandfonline.comcapes.gov.br This reaction has been observed to be influenced by pH, with the formation of the N-oxide occurring at pH levels of 3.5, 6.0, and 8.2. capes.gov.br
A study investigating the degradation of mycophenolate mofetil in aqueous solutions found that peroxide-catalyzed degradation led to the formation of this compound, among other products. tandfonline.comcapes.gov.br The identity of this degradation product was confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). ontosight.aithermofisher.com
Enzymatic Biotransformation of Mycophenolate Mofetil to its N-oxide Metabolite
Identification of Carboxylesterase-Mediated Conversion in Biological Systems
Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA), by carboxylesterases. pharmgkb.orgnih.gov This conversion primarily occurs in the liver and intestines. Specifically, carboxylesterase-2 (CES-2), found in the intestine, is involved in the hydrolysis of mycophenolate mofetil. pharmgkb.orgnih.gov During this process, in addition to MPA, other metabolites are formed, including N-(2-hydroxyethyl)-morpholine and its corresponding N-oxide. pharmgkb.orgnih.govdrugbank.com
The formation of the N-oxide of N-(2-hydroxyethyl)-morpholine is a result of the metabolic activity on the morpholino moiety of the parent drug. pharmgkb.orgdrugbank.com
In vivo Metabolism and Excretion of this compound
Following its formation, the N-oxide of N-(2-hydroxyethyl)-morpholine, along with other morpholine (B109124) metabolites, is excreted in the urine. The metabolic pathway involves the initial hydrolysis of mycophenolate mofetil to MPA and the morpholine-containing side chain. This side chain is then further metabolized, leading to the N-oxide derivative which is ultimately eliminated from the body. pharmgkb.org
Influential Factors in this compound Genesis
The formation of this compound is not only dependent on the inherent chemical properties of the drug and biological processes but is also significantly influenced by external factors.
Formulation and Storage Conditions Affecting this compound Levels
The stability of mycophenolate mofetil is a concern during manufacturing and storage, as degradation can lead to an increase in the levels of impurities like the N-oxide. smolecule.com Factors such as temperature, humidity, and exposure to light can accelerate the degradation process. smolecule.com Stress testing of mycophenolate mofetil has shown that thermal stress at various pH levels can lead to degradation. thermofisher.com For instance, studies have been conducted at 60°C to assess thermal degradation. thermofisher.com The presence of oxidizing agents in the formulation or from external sources can also promote the formation of the N-oxide. smolecule.com Therefore, controlling storage conditions and formulation composition is essential to minimize the formation of this compound and ensure the quality of the drug product. ontosight.ai
Table 1: Degradation Products of Mycophenolate Mofetil under Different Conditions
| Condition | pH | Major Degradation Products Identified |
| Thermal Stress | 2.0 | Mycophenolic acid, Lactone analogue of mycophenolic acid, Hydroxylactone |
| Thermal Stress | 3.5 | Mycophenolic acid, Hydroxylactone |
| Thermal Stress | 6.0 | Mycophenolic acid |
| Thermal Stress | 8.2 | Mycophenolic acid |
| Peroxide-Catalyzed | 3.5 | Mycophenolic acid, This compound , Hydroxylactone of mycophenolic acid, and others |
| Peroxide-Catalyzed | 6.0 | Mycophenolic acid, This compound , Hydroxylactone of mycophenolic acid, and others |
| Peroxide-Catalyzed | 8.2 | Mycophenolic acid, This compound , Hydroxylactone of mycophenolic acid, and others |
Data compiled from studies on the degradation of mycophenolate mofetil in aqueous solutions. tandfonline.comcapes.gov.br
Environmental and Physiological Catalysts in N-oxide Formation
The formation of this compound is not merely a spontaneous degradation process but is often facilitated by a range of environmental and physiological factors. These catalysts can promote the oxidation of the morpholino group within the Mycophenolate mofetil (MMF) molecule, leading to the generation of this specific impurity. Understanding these catalysts is crucial for controlling the purity of MMF during its synthesis, storage, and even within the biological environment.
Environmental Catalysts
Several external factors can act as catalysts in the conversion of MMF to its N-oxide derivative. These are primarily related to the storage and handling conditions of the drug substance.
Oxidizing Agents and pH: Research has shown that oxidizing agents are significant contributors to the formation of this compound. smolecule.com Studies on the degradation of MMF in aqueous solutions have identified hydrogen peroxide as a key catalyst in this oxidative process. nih.gov The efficiency of this peroxide-catalyzed degradation is also influenced by the pH of the solution. The formation of the N-oxide has been observed in the presence of hydrogen peroxide at pH levels of 3.5, 6.0, and 8.2. nih.gov This indicates that both acidic and alkaline conditions, in the presence of an oxidizing agent, can facilitate the unwanted conversion.
In one study, four degradation products were formed when MMF was subjected to 15% hydrogen peroxide for one hour. researchgate.net Two of these were identified as mycophenolic acid and this compound. researchgate.netresearchgate.net
Physical Factors: Beyond chemical agents, physical environmental factors also play a role. Exposure to light, heat, and moisture has been cited as contributing to the degradation of MMF into its N-oxide form. smolecule.com
Table 1: Environmental Factors Influencing this compound Formation
| Catalyst/Factor | Condition/Details | Outcome | Reference |
|---|---|---|---|
| Chemical | |||
| Oxidizing Agent | Hydrogen Peroxide | Facilitates oxidation of the morpholino group. | smolecule.comnih.gov |
| pH | 3.5, 6.0, 8.2 (in presence of H₂O₂) | Formation of N-oxide observed. | nih.gov |
| Physical | |||
| Light | Exposure | Contributes to degradation. | smolecule.com |
| Heat | Elevated temperatures | Contributes to degradation. | smolecule.com |
| Moisture | Presence of water/humidity | Contributes to degradation. | smolecule.com |
Physiological Catalysts
Within the body, the metabolic machinery provides a conducive environment for the formation of N-oxide metabolites from MMF. This is a result of the enzymatic processes that MMF undergoes following administration.
Enzymatic Metabolism: Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA), by carboxylesterases (CES). nih.gov This biotransformation primarily occurs in the intestine and liver. nih.govdrugbank.com During this process, other metabolites are also formed from the morpholino moiety of the MMF molecule.
Specifically, carboxylesterase 2 (CES-2), found within the intestine, hydrolyzes MMF, leading to the formation of several byproducts, including the N-oxide of N-(2-hydroxyethyl)-morpholine. nih.gov Liver carboxylesterase 2 is also implicated in this metabolic pathway. drugbank.com Therefore, the very enzymes responsible for activating MMF to its therapeutic form also act as physiological catalysts for the generation of N-oxide-containing metabolites. smolecule.com
Table 2: Physiological Catalysts in the Formation of N-oxide Metabolites from Mycophenolate Mofetil
| Catalyst | Location | Metabolic Process | Resulting N-oxide Metabolite | Reference |
|---|---|---|---|---|
| Carboxylesterase 2 (CES-2) | Intestine | Hydrolysis of Mycophenolate mofetil | N-oxide of N-(2-hydroxyethyl)-morpholine | nih.gov |
| Liver Carboxylesterase 2 | Liver/Intestine | Hydrolysis of Mycophenolate mofetil | N-oxide of N-(2-hydroxyethyl)-morpholine | drugbank.com |
Advanced Analytical Methodologies for the Characterization and Quantification of Mycophenolate Mofetil N Oxide
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating Mycophenolate mofetil N-oxide from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Mycophenolate mofetil and its impurities, including the N-oxide. ontosight.airesearchgate.net Various HPLC methods have been developed and validated for this purpose. researchgate.netimpactfactor.org
A common approach involves using a reversed-phase column, such as a C8 or C18, to achieve separation. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution. researchgate.netresearchgate.net For instance, one method utilizes a mobile phase composed of acetonitrile and 0.1% trifluoroacetic acid solution (adjusted to pH 3.9) in a 35:65 ratio, with detection at 250 nm. researchgate.net Another method employs a mobile phase of methanol and acetate (B1210297) buffer (75:25 v/v) at pH 6.0. researchgate.net These methods have demonstrated excellent separation and have been validated for parameters such as linearity, precision, and accuracy. researchgate.net
Forced degradation studies using HPLC have shown that this compound is a notable degradation product under oxidative stress conditions, for example, in the presence of hydrogen peroxide. researchgate.netnih.gov
Table 1: Example of HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Agilent XDB - C8 (4.6 mm x 150 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and 0.1% trifluoroacetic acid solution (pH 3.9) (35:65) researchgate.net |
| Flow Rate | 1.0 mL·min-1 researchgate.net |
| Detection | 250 nm researchgate.net |
| Concentration Range | 4.9-157.2 mg·L-1 (r = 0.9999) researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced this compound Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times and improved resolution, making it highly suitable for profiling impurities like this compound. thermofisher.com
A study employing a Thermo Scientific Accela UHPLC system with a Thermo Dionex Acclaim column (2.1x150 mm, 2.2 µm) demonstrated rapid and effective separation of degradation products. thermofisher.com The mobile phase consisted of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. thermofisher.com This UHPLC method, when coupled with mass spectrometry, allows for comprehensive degradation product profiling. thermofisher.com Another RP-UPLC method was developed using a symmetry C18 column (2.1 x 100mm, 1.7 μm) and a mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (35:65 v/v), achieving a short runtime of 2.40 minutes.
Table 2: Example of UHPLC Method Parameters
| Parameter | Condition |
|---|---|
| System | Thermo Scientific Accela UHPLC researchgate.net |
| Column | Thermo Dionex Acclaim (2.1x150 mm, 2.2 µm) thermofisher.com |
| Mobile Phase A | H2O with 0.1% formic acid thermofisher.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid thermofisher.com |
| Flow Rate | 500 µL/min thermofisher.com |
| Column Temperature | 35 °C thermofisher.com |
Spectrometric Techniques for Structural Elucidation and Quantitative Analysis
Spectrometric techniques, particularly mass spectrometry, are indispensable for the definitive identification and structural analysis of this compound.
Mass Spectrometry (MS and LC-MSn) Approaches for this compound Fragmentation Pattern Analysis
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing impurities. ontosight.aismolecule.com In studies of Mycophenolate mofetil degradation, LC-MSn (tandem mass spectrometry) has been instrumental in elucidating the structures of various degradation products, including the N-oxide. researchgate.netresearchgate.net
Under oxidative stress conditions, this compound is formed and can be identified by its specific mass-to-charge ratio (m/z) of 450. researchgate.netresearchgate.net The fragmentation patterns obtained from MS/MS analysis provide crucial information for confirming the structure. By comparing the fragmentation of the N-oxide to that of the parent drug, researchers can pinpoint the site of oxidation. researchgate.net This comparative analysis is a key aspect of structural elucidation. researchgate.net
High-Resolution Accurate Mass Spectrometry (HRAM-S) in this compound Identification
High-Resolution Accurate Mass Spectrometry (HRAM-S) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte with great confidence. thermofisher.com This technique is particularly valuable for identifying unknown impurities.
In the context of Mycophenolate mofetil, HRAM-S has been used to identify degradation products, including the N-oxide, with a high degree of certainty. thermofisher.com For instance, the theoretical exact mass of this compound (C23H31NO8) is 449.2050, and HRAM-S can measure the mass with an error in the low ppm range, confirming its elemental formula. thermofisher.com The combination of UHPLC with HRAM-S, often using an Orbitrap mass spectrometer, enables rapid and confident profiling of degradation products. thermofisher.com Polarity switching (acquiring data in both positive and negative ion modes) can provide complementary fragmentation information, further aiding in structural identification. thermofisher.com
Development and Validation of Analytical Methods for this compound Impurity Detection
The development and validation of analytical methods are critical for ensuring that this compound can be reliably detected and quantified as an impurity in pharmaceutical products. impactfactor.orgsynzeal.com These methods are essential for quality control during the manufacturing process. synzeal.com
Method validation encompasses several parameters, including specificity, linearity, range, accuracy, precision, and robustness, as per guidelines from regulatory bodies like the ICH. researchgate.netresearchgate.net For instance, a stability-indicating HPLC method was developed and validated for the analysis of mycophenolate mofetil and its degradation products. researchgate.net The specificity of such methods ensures that the peak for this compound is well-resolved from the main component and other impurities. jchps.com
The availability of reference standards for this compound (also known as Mycophenolate Mofetil EP Impurity G) is crucial for these validation studies. synzeal.comaxios-research.comclearsynth.com These standards are used for method development, validation, and quality control applications. synzeal.com
Table 3: Compound Names
| Compound Name |
|---|
| Mycophenolate mofetil |
| This compound |
| Mycophenolic acid |
| Acetonitrile |
| Methanol |
| Trifluoroacetic acid |
| Formic acid |
| Ammonium acetate |
| Lamotrigine |
Application of Reference Standards in this compound Impurity Profiling
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final medicinal product. In the case of Mycophenolate Mofetil (MMF), a potent immunosuppressive agent, a key process-related impurity and degradation product is this compound. This compound, also identified as Impurity G in the European Pharmacopoeia (EP), is formed through the oxidation of the morpholine (B109124) nitrogen atom in the MMF molecule. tandfonline.comscbt.comlgcstandards.com The use of well-characterized reference standards of this compound is indispensable for the accurate identification and quantification of this impurity during routine quality control and stability studies. omchemlabs.inresearchgate.netgoogle.com
Reference standards serve as a benchmark against which the performance of an analytical method is evaluated and the identity and concentration of an impurity in a sample are determined. jchps.com For this compound, these standards are utilized in various advanced analytical techniques, primarily in high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS). rjpdft.comijrps.com
Role in Method Development and Validation:
The availability of a certified reference standard for this compound is a prerequisite for the development and validation of stability-indicating analytical methods. humanjournals.com These methods must be capable of separating the N-oxide impurity from the parent drug and other related substances. During method development, the reference standard is used to optimize chromatographic conditions, such as the mobile phase composition, column type, and flow rate, to achieve a satisfactory resolution between the peaks of MMF and its N-oxide. tandfonline.com
For instance, in a study on the impurity profiling of MMF, a reversed-phase HPLC method was developed and validated. humanjournals.com The method validation process, in accordance with the International Council for Harmonisation (ICH) guidelines, involves assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The reference standard of this compound is essential for determining these validation parameters. humanjournals.com
Forced Degradation Studies:
Forced degradation studies are instrumental in identifying potential degradation products of a drug substance, including this compound. In these studies, the API is subjected to stress conditions like oxidation, heat, and varying pH levels. humanjournals.comsemanticscholar.org Research has shown that this compound is a significant degradation product under oxidative stress, for example, when exposed to hydrogen peroxide. humanjournals.comsemanticscholar.org The reference standard is used to confirm the identity of the peak corresponding to the N-oxide in the chromatograms of the stressed samples by comparing their retention times and spectral data. humanjournals.com
In one study, LC-MS/MS analysis of MMF subjected to oxidative stress revealed the formation of four degradation products, two of which were identified as mycophenolic acid (m/z 321) and this compound (m/z 450). humanjournals.com The fragmentation pattern of the suspected N-oxide peak was compared with that of the reference standard to confirm its structure. ijrps.com
Quantitative Analysis in Impurity Profiling:
Once a validated analytical method is in place, the reference standard is used for the quantitative determination of the this compound impurity in batches of the API and finished drug products. jchps.com A calibration curve is typically generated by analyzing a series of solutions containing known concentrations of the reference standard. The concentration of the N-oxide impurity in a test sample is then calculated by comparing its peak area in the chromatogram to the calibration curve. researchgate.net
The following interactive data table summarizes typical parameters of a validated HPLC method for the analysis of Mycophenolate Mofetil and its impurities, including the N-oxide.
Table 1: Example of a Validated HPLC Method for Mycophenolate Mofetil Impurity Profiling
| Parameter | Details |
|---|---|
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Linearity Range (MMF) | 10 - 300 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| LOD for Impurities | ~0.002 µg/mL |
| LOQ for Impurities | ~0.006 µg/mL |
This table is a composite representation based on findings from multiple studies. humanjournals.com
The use of certified reference materials, which are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, provides an even higher level of confidence in the accuracy and reliability of the impurity profiling results. tsijournals.com These standards come with a certificate of analysis that provides detailed information about the material's purity and characterization. mdpi.com
The following table presents a list of known impurities of Mycophenolate Mofetil, including the N-oxide, that are monitored during quality control.
Table 2: Key Impurities of Mycophenolate Mofetil
| Impurity Name | Alternative Name / Designation | Origin |
|---|---|---|
| This compound | Impurity G (EP) | Degradation (Oxidation) |
| Mycophenolic Acid | Impurity F (EP) | Degradation (Hydrolysis) |
| O-Desmethyl Mycophenolate Mofetil | Impurity A (EP) | Synthesis-related |
This table is a compilation from various pharmacopeial and research sources. humanjournals.com
Toxicological Implications and Regulatory Landscape of Mycophenolate Mofetil N Oxide
Mycophenolate mofetil N-oxide is a molecule of significant interest within the pharmaceutical industry, not as a therapeutic agent, but due to its status as a process-related impurity and degradation product of mycophenolate mofetil (MMF). ontosight.aismolecule.comscbt.com The stringent control of such impurities is a fundamental aspect of ensuring the safety, quality, and efficacy of the final drug product. This article explores the role of this compound as a critical pharmaceutical impurity, the regulatory standards governing its presence, and its place within pharmacopeial monographs and quality control procedures.
Biological Fate and Potential Pharmacological Effects of Mycophenolate Mofetil N Oxide
In vivo Pharmacokinetics and Excretion Pathways of Mycophenolate Mofetil N-oxide
Mycophenolate mofetil (MMF) undergoes extensive metabolism following oral administration. biocon.comfda.gov The primary metabolic pathway involves the rapid and complete hydrolysis of MMF to its active form, mycophenolic acid (MPA), by carboxylesterases. nih.govfda.gov This conversion happens presystemically. biocon.comfda.gov MPA is then principally metabolized by glucuronyl transferase into the inactive phenolic glucuronide of MPA (MPAG). biocon.commycophenolaterems.com
Within the intestine, MMF is hydrolyzed not only to MPA but also to the 2-hydroxyethyl-morpholino moiety. nih.govpharmgkb.org From this moiety, several metabolites are formed, including N-(2-hydroxyethyl)-morpholine, N-(2-carboxymethyl)-morpholine, and importantly, this compound, which is the N-oxide of N-(2-hydroxyethyl)-morpholine. biocon.comfda.govnih.govmycophenolaterems.comfda.gov These metabolites, including the N-oxide, are recovered in the urine. biocon.comfda.govmycophenolaterems.commycophenolaterems.comfda.gov
The primary route of excretion for the administered dose of MMF is through the urine, accounting for 93% of the dose, with an additional 6% recovered in the feces. fda.govmycophenolaterems.com The majority of the dose excreted in the urine is in the form of MPAG (about 87%). fda.govmycophenolaterems.com A negligible amount, less than 1% of the dose, is excreted as unchanged MPA in the urine. biocon.comfda.govmycophenolaterems.com
| Metabolite | Formation Location | Excretion Pathway | Reference |
| Mycophenolic acid (MPA) | Intestine and Liver | Primarily metabolized to MPAG; <1% excreted unchanged in urine. | biocon.comfda.govnih.gov |
| Mycophenolic acid glucuronide (MPAG) | Liver and Intestine | Major metabolite in urine (approx. 87% of dose). | biocon.comfda.govmycophenolaterems.com |
| This compound | Intestine | Recovered in urine. | biocon.comfda.govnih.govmycophenolaterems.com |
| N-(2-carboxymethyl)-morpholine | Intestine | Recovered in urine. | biocon.comfda.govnih.govmycophenolaterems.com |
| N-(2-hydroxyethyl)-morpholine | Intestine | Recovered in urine. | biocon.comfda.govnih.govmycophenolaterems.com |
Current Understanding of this compound's Intrinsic Biological Activity
This compound is primarily described in the literature as a metabolite and a specified impurity of MMF. ontosight.ai The active therapeutic effect of MMF is attributed to its active metabolite, MPA. fda.gov MPA is a potent, selective, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides. fda.govwikipedia.org This inhibition has a cytostatic effect on lymphocytes, as they are highly dependent on this pathway for proliferation, which is the core of MMF's immunosuppressive action. fda.govresearchgate.net
Currently, the available scientific literature does not attribute any intrinsic pharmacological or biological activity to this compound itself. It is consistently referred to as a metabolite formed from the morpholino moiety of the parent drug. biocon.comfda.govmycophenolaterems.com The focus of pharmacological studies remains on MPA as the active component responsible for the immunosuppressive effects of mycophenolate mofetil. researchgate.net
Investigation into Potential Indirect Biological Roles or Interactions of this compound
Studies have demonstrated that MMF can inhibit cytokine-induced NO biosynthesis and iNOS gene expression. oup.comnih.gov For instance, pre-treatment with MMF has been shown to inhibit NO production and iNOS gene induction in the kidney during ischemia-reperfusion injury. nih.gov Furthermore, MMF has been found to prevent salt-sensitive hypertension that results from the inhibition of nitric oxide synthesis, a benefit correlated with its ability to inhibit renal injury. nih.gov
While these indirect effects on pathways like nitric oxide synthesis are well-documented for the parent drug MMF and its active metabolite MPA, there is currently no specific evidence in the reviewed literature to suggest that this compound itself plays a direct or indirect role in these or any other biological interactions. The focus remains on MPA as the driver of both the primary immunosuppressive effects and these additional mechanisms. researchgate.netnih.gov
Emerging Research Frontiers and Methodological Advancements for Mycophenolate Mofetil N Oxide
Comprehensive In vivo and In vitro Metabolic Mapping of Mycophenolate Mofetil N-oxide
The metabolic pathway of mycophenolate mofetil (MMF) is well-documented, leading to the formation of this compound. Following oral administration, MMF is a prodrug that is extensively metabolized. The primary, therapeutically active component, mycophenolic acid (MPA), is formed through pre-systemic hydrolysis by carboxylesterases. nih.govfda.gov
Concurrently, the 2-hydroxyethyl-morpholino moiety of the MMF molecule undergoes separate metabolism. In vivo, this portion of the compound is biotransformed into several metabolites, including N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and the N-oxide of N-(2-hydroxyethyl)-morpholine, which is this compound. mycophenolaterems.comhemonc.org This conversion is understood to occur within the intestine, mediated by the enzyme carboxylesterase 2. drugbank.comnih.gov Once formed, this compound and the other metabolites of the morpholino moiety are recovered in the urine, indicating renal excretion. drugbank.comfda.govmycophenolaterems.com
Current research has identified this compound as an end-product of the MMF morpholino moiety's metabolic pathway. As of now, there are no published studies detailing any further in vivo or in vitro metabolic breakdown of this compound itself. This suggests it is a terminal metabolite that is eliminated from the body without undergoing subsequent biotransformation.
Table 1: Metabolic Profile of the Mycophenolate Mofetil Moiety
| Parent Compound | Moiety | Key Metabolizing Enzyme | Metabolites | Route of Excretion |
|---|---|---|---|---|
| Mycophenolate mofetil | Mycophenolic acid ester | Carboxylesterases | Mycophenolic acid (MPA) | Primarily metabolized to MPAG, then urine |
Exploration of Unidentified Biological Interactions and Long-Term Effects of this compound Exposure
The biological activity and long-term effects of this compound are not well-defined, as research has primarily focused on its role as an impurity. It is not known to possess the immunosuppressive properties of its parent compound, and no specific mechanism of action in biological systems has been identified. smolecule.com Its principal role in a clinical and pharmaceutical context is as a marker for the degradation of mycophenolate mofetil. smolecule.com
Direct toxicological data for this compound is limited. A Safety Data Sheet (SDS) for the compound provides hazard statements based on classifications of related substances rather than direct testing of the N-oxide itself. lgcstandards.com These classifications include suspicions of causing cancer and damaging fertility or the unborn child. lgcstandards.com However, the SDS explicitly notes that specific test data for acute toxicity, skin corrosion/irritation, serious eye damage, respiratory or skin sensitization, and germ cell mutagenicity are not available for this compound. lgcstandards.com
While the parent drug, MMF, is associated with long-term health risks related to its potent immunosuppressive effects, these are not attributed to the N-oxide metabolite, which lacks the parent drug's primary pharmacological activity. scbt.comnih.gov Some studies have investigated the effect of MMF on the production of nitric oxide (NO), but this biological interaction has not been specifically linked to the N-oxide metabolite. oup.comrevistanefrologia.com At present, there is a significant gap in the scientific literature regarding the specific biological interactions or potential long-term consequences of exposure to this particular compound.
Innovative Analytical Strategies for Ultrasensitive Detection and Quantification of this compound
As a critical quality attribute, the precise and sensitive measurement of this compound is essential. Various analytical techniques have been employed to detect and quantify it, primarily in the context of impurity profiling of the MMF drug substance and final product.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for analyzing MMF and its related substances, including the N-oxide impurity. humanjournals.comsynzeal.com To achieve higher sensitivity and specificity, particularly for complex matrices or trace-level detection, more advanced techniques are being utilized. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. LC-MSn, a technique involving multiple stages of mass spectrometry, has been instrumental in the structural elucidation of MMF degradation products, including confirming the identity of this compound (with a mass-to-charge ratio, m/z, of 450) formed under oxidative stress conditions. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns to achieve faster and more efficient separations, has been validated for the analysis of MMF and its metabolites. nih.gov UPLC coupled with MS/MS (UPLC-MS/MS) represents a highly sensitive and rapid platform for quantifying MMF metabolites, capable of achieving low limits of quantification (LOQ). nih.govnih.gov Furthermore, research into novel analytical approaches for the parent drug, such as electrochemical sensors using modified electrodes, has demonstrated limits of detection in the nanomolar (nM) range, suggesting potential future strategies for ultrasensitive impurity analysis. rsc.org
Table 2: Analytical Methods for this compound and Related Compounds
| Analytical Technique | Application | Reported Sensitivity/Performance | Citation(s) |
|---|---|---|---|
| HPLC-UV | Quantification of MMF and related substance impurities. | Concentration range of 10–300 µg/ml; LOQ for related compounds up to 0.002 µg/ml. | humanjournals.com |
| LC-MSn | Structural identification of MMF degradation products. | Confirmed identity of this compound (m/z 450). | researchgate.net |
| UPLC-PDA | Fast determination of MMF and degradation products. | LOQ for MMF reported as 0.171 µg/ml; runtime of 2.40 min. | |
| UPLC-MS/MS | Quantification of MMF metabolites in human plasma. | LLOQ for MPA reported as 0.1 mg/L. | nih.gov |
| Electrochemical Sensing | Determination of MMF in pharmaceutical samples. | LOD for MMF reported as 11.3 nM. | rsc.org |
| Spectrofluorimetry | "Ultra-sensitive" quantification of MMF. | Linear range of 0.1-1.0 μg/mL for MMF. | ijpqa.com |
Strategies for Minimizing this compound Formation in Pharmaceutical Manufacturing
Minimizing the formation of this compound is a key objective in the manufacturing and storage of the MMF drug product. Since it is known to be an oxidative and photolytic degradation product, control strategies are centered on preventing these chemical reactions. jchps.com
The primary tool for understanding its formation is the forced degradation study, as stipulated by the International Council for Harmonisation (ICH) guidelines. humanjournals.comjchps.com In these studies, the drug substance is exposed to a variety of stress conditions, including heat, humidity, acid and base hydrolysis, and, most relevantly for the N-oxide, strong oxidizing agents (e.g., hydrogen peroxide) and light. humanjournals.comjchps.com Studies have shown that MMF degrades significantly under oxidative, thermal, and photolytic stress, leading to the formation of impurities including the N-oxide. jchps.com
Based on these findings, several strategies can be implemented during pharmaceutical development and manufacturing to ensure the stability of MMF and minimize N-oxide formation:
Excipient Selection and Control: Excipients can be a source of reactive impurities, such as peroxides, which can initiate and propagate oxidative degradation. Therefore, selecting excipients with low or no peroxide content is a critical step. nih.govpharmaexcipients.com
Control of Manufacturing Processes: Manufacturing steps that involve heat can accelerate degradation. Process parameters should be optimized to avoid prolonged exposure to high temperatures.
Atmospheric Control: Reducing or eliminating oxygen in the headspace of packaging by using an inert gas blanket (e.g., nitrogen or argon) can effectively prevent oxidation.
Protective Packaging: To mitigate photolytic degradation, the use of opaque or light-protective primary packaging materials (e.g., amber glass bottles, opaque blisters) is essential.
Storage and Handling: Strict control of storage conditions, particularly temperature and humidity, as defined by stability studies, is required throughout the product's shelf life.
By understanding the degradation pathways through stress testing and implementing these control strategies, the formation of this compound can be effectively minimized, ensuring the quality, safety, and efficacy of the final drug product.
Q & A
Basic Research Questions
Q. What is the mechanism of action of mycophenolate mofetil (MMF) in immunosuppression, and how can its inhibitory effects on inosine monophosphate dehydrogenase (IMPDH) be experimentally validated?
- Methodological Answer : MMF is hydrolyzed to mycophenolic acid (MPA), which non-competitively inhibits IMPDH, a critical enzyme in guanosine nucleotide synthesis for lymphocyte proliferation. To validate this mechanism:
- Use IMPDH activity assays (e.g., spectrophotometric methods) to measure enzyme inhibition in lymphocyte lysates treated with MPA .
- Conduct pharmacokinetic studies in animal models to correlate plasma MPA levels with IMPDH suppression .
- Employ flow cytometry to assess lymphocyte proliferation inhibition in vitro using mitogen-stimulated T-cells exposed to MPA .
Q. What are the standard methodologies for monitoring MMF pharmacokinetics and pharmacodynamics in clinical research?
- Methodological Answer : Key parameters include:
- Plasma MPA levels : Quantified via high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess bioavailability and trough concentrations .
- IMPDH activity assays : Measure enzymatic activity in peripheral blood mononuclear cells (PBMCs) as a biomarker of drug efficacy .
- Therapeutic drug monitoring (TDM) : Use population pharmacokinetic models to individualize dosing, accounting for factors like albumin levels and renal function .
Q. How are drug-drug interactions involving MMF systematically evaluated in preclinical and clinical studies?
- Methodological Answer :
- In vitro studies : Screen for interactions using human liver microsomes to assess cytochrome P450 (CYP) enzyme inhibition/induction. MMF interacts with drugs like proton pump inhibitors (reducing MPA absorption) and immunosuppressants (e.g., tacrolimus) .
- Clinical trials : Design crossover studies to compare MPA exposure with/without co-administered drugs (e.g., antacids, acyclovir) .
- Population pharmacokinetic modeling : Identify covariates (e.g., renal impairment) affecting MPA clearance .
Advanced Research Questions
Q. How can researchers design experiments to evaluate MMF’s efficacy in preventing renal fibrosis in diabetic nephropathy models?
- Methodological Answer :
- Animal models : Use streptozotocin-induced diabetic rats to mimic nephropathy. Administer MMF and measure biomarkers (e.g., urinary albumin, TGF-β1, collagen deposition) .
- Histopathological analysis : Apply Masson’s trichrome staining to quantify glomerular fibrosis and tubular atrophy .
- Omics approaches : Perform RNA sequencing on kidney tissue to identify pathways modulated by MMF (e.g., inflammation, oxidative stress) .
Q. What experimental strategies address contradictory data on MMF’s efficacy in diverse patient populations (e.g., African Americans vs. Caucasians)?
- Methodological Answer :
- Pharmacogenomic studies : Sequence genes like UGT1A9 (involved in MPA glucuronidation) to identify polymorphisms affecting drug metabolism .
- Admixture mapping : Correlate genetic ancestry with MPA pharmacokinetic variability in multi-ethnic cohorts .
- Dose-optimization trials : Use adaptive trial designs to tailor MMF dosing based on ethnicity-specific pharmacokinetic profiles .
Q. How can researchers resolve discrepancies in clinical trial data regarding MMF’s association with gastrointestinal (GI) toxicity?
- Methodological Answer :
- Mechanistic studies : Investigate MPA’s direct effects on intestinal epithelial cells using in vitro models (e.g., Caco-2 cell lines) to assess apoptosis and barrier dysfunction .
- Microbiome analysis : Perform 16S rRNA sequencing to evaluate gut microbiota shifts during MMF therapy, linking dysbiosis to GI adverse events .
- Controlled trials : Stratify patients by baseline GI comorbidities and use endoscopic scoring to objectively quantify toxicity .
Q. What novel in vitro or in vivo models are suitable for studying MMF’s off-target effects (e.g., neurotoxicity, teratogenicity)?
- Methodological Answer :
- Zebrafish embryos : Assess teratogenicity by exposing embryos to MMF and quantifying developmental abnormalities (e.g., neural tube defects) .
- 3D blood-brain barrier (BBB) models : Use endothelial cell co-cultures to evaluate MPA penetration and neurotoxicity .
- Longitudinal cohort studies : Monitor neurocognitive outcomes in pediatric patients receiving MMF .
Methodological Considerations for Data Analysis
Q. How should researchers statistically analyze pharmacokinetic-pharmacodynamic (PK-PD) relationships in MMF studies?
- Answer :
- Non-linear mixed-effects modeling (NONMEM) : Develop PK-PD models to link MPA exposure (AUC) with IMPDH inhibition or clinical outcomes (e.g., rejection rates) .
- Bayesian forecasting : Individualize dosing by integrating prior PK data with real-time therapeutic drug monitoring .
Q. What bioinformatics tools are recommended for integrating multi-omics data in MMF research?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
